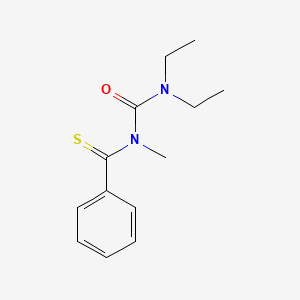
1-(Cyclopent-2-en-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopent-2-en-1-yl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentene ring This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the reactive nature of cyclopentene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by dehydrogenation to form the desired product. Another method includes the Friedel-Crafts alkylation of naphthalene with cyclopentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial process. For example, the use of high-purity naphthalene and cyclopentenyl chloride, along with a suitable Lewis acid catalyst, can enhance the efficiency of the Friedel-Crafts alkylation method.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopent-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclopentene ring.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Cyclopentane-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopent-2-en-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopent-2-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic molecules, while the cyclopentene ring can undergo ring-opening reactions to form reactive intermediates. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylbenzene: Similar structure but with a benzene ring instead of naphthalene.
Cyclopentylphenanthrene: Contains a phenanthrene ring system instead of naphthalene.
Cyclopentylfluorene: Features a fluorene ring system.
Uniqueness
1-(Cyclopent-2-en-1-yl)naphthalene is unique due to its combination of a naphthalene ring with a cyclopentene ring, which imparts distinct chemical reactivity and potential applications. The presence of both aromatic and aliphatic components in the molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90173-55-0 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-cyclopent-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h1,3-6,8-12H,2,7H2 |
InChI-Schlüssel |
NSBVMSRQJLNUTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
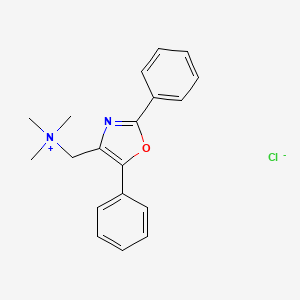
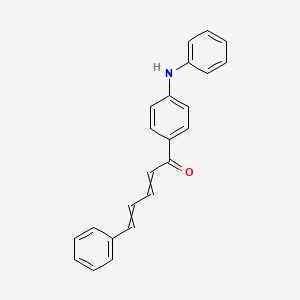
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)
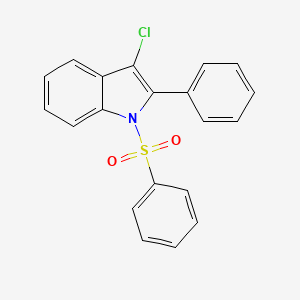

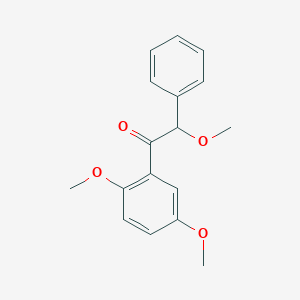
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

